molecular formula C21H21FN4O2S2 B11235364 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B11235364
M. Wt: 444.5 g/mol
InChI Key: RLEXJIZHENRCQU-UHFFFAOYSA-N
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Description

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the pyridazine ring: This step may involve the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Thioether formation: The thiazole and pyridazine rings are linked via a thioether bond, which can be formed through nucleophilic substitution reactions.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydropyridazine derivatives.

    Substitution products: Various substituted thiazole or pyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorophenyl group may enhance binding affinity to certain targets, while the pyridazine ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • 2-((6-(2-(4-bromophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Uniqueness

The unique combination of the fluorophenyl group, thiazole ring, and pyridazine ring in 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

Molecular Formula

C21H21FN4O2S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H21FN4O2S2/c1-13-20(30-21(24-13)14-4-6-15(22)7-5-14)17-8-9-19(26-25-17)29-12-18(27)23-11-16-3-2-10-28-16/h4-9,16H,2-3,10-12H2,1H3,(H,23,27)

InChI Key

RLEXJIZHENRCQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCC4CCCO4

Origin of Product

United States

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